Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate
Overview
Description
. This compound features a cyclobutyl group, a tert-butoxycarbonyl (BOC) protecting group, and an ethyl ester moiety. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
Types of Reactions:
Oxidation: Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to remove the BOC group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid are used to remove the BOC group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclobutylpropanoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted cyclobutylpropanoate derivatives.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate exerts its effects involves its role as a protecting group. The BOC group protects the amine functionality, preventing unwanted side reactions during synthesis. The compound interacts with molecular targets through its ester and cyclobutyl groups, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: This compound features an oxazole ring instead of a cyclobutyl group.
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate: Similar to the previous compound, but with a different ester group.
Uniqueness: Ethyl 2-((tert-butoxycarbonyl)amino)-3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to oxazole-containing analogs. This structural difference influences its reactivity and applications in organic synthesis and scientific research.
Properties
IUPAC Name |
ethyl 3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)11(9-10-7-6-8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEKOOXFJPVELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582085 | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
816430-02-1 | |
Record name | Ethyl α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutanepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816430-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(tert-butoxycarbonyl)-3-cyclobutylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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